Benzothiazole, 2,2'-methylenebis-
Overview
Description
Facile Synthesis of 2-Methylenebenzothiazoles
The synthesis of 2-methylenebenzothiazoles has been made more accessible through a method that involves the coupling of benzothiazole salts with 4-hydroxycoumarins. This process is noteworthy for its simplicity and practicality, as it operates under mechanochemical conditions without the need for catalysts or solvents. The resulting products not only form a C=C double bond but also exhibit strong luminescence and aggregation-induced emission (AIE) properties. These characteristics suggest that 2-methylenebenzothiazoles could be promising candidates for use as fluorescent materials .
Synthesis Analysis
The synthesis method described for 2-methylenebenzothiazoles is significant due to its broad substrate range and functional compatibility. The mechanochemical approach adopted in this synthesis is particularly advantageous as it negates the need for solvents, which aligns with the principles of green chemistry. The formation of the C=C double bond is a critical step in the synthesis, leading to the luminescent properties of the products .
Molecular Structure Analysis
While the specific molecular structure analysis of 2-methylenebenzothiazoles is not detailed in the provided data, the mention of a C=C double bond formation and luminescent properties indicates a conjugated system that may contribute to the fluorescence observed. The aggregation-induced emission (AIE) properties further suggest a unique molecular arrangement that prevents non-radiative decay pathways when the molecules aggregate .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 2-methylenebenzothiazoles are characterized by the coupling of benzothiazole salts with 4-hydroxycoumarins. This reaction proceeds through a mechanochemical pathway, which is a form of solid-state chemistry that can induce reactions through grinding or milling, without the need for a liquid solvent or a catalyst. The absence of solvents and catalysts not only simplifies the reaction process but also makes it more environmentally friendly .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-methylenebenzothiazoles, as mentioned, include strong luminescence and AIE properties. These properties are significant for materials that are intended for use in fluorescent applications. The strong luminescence implies a high quantum yield, while the AIE properties indicate that the fluorescence is enhanced upon aggregation, which is contrary to the typical behavior of fluorescent molecules. This unusual property can be particularly useful in the development of new materials for optical and electronic applications .
Scientific Research Applications
Antitumor Applications
Benzothiazoles, specifically 2-(4-aminophenyl)benzothiazoles, have shown potent antitumor properties, with the development of a prodrug, Phortress, which entered Phase 1 trials in 2004. This class of compounds exhibits selective uptake into sensitive cells, followed by binding and translocation into the nucleus, leading to the formation of extensive DNA adducts and resultant cell death. Advances in understanding the mechanism of action have played a crucial role in drug development, including the synthesis of fluorinated analogs and water-soluble prodrug designs for parenteral administration (Bradshaw & Westwell, 2004).
Diverse Biological Activities
Benzothiazoles and their derivatives represent a significant class of compounds with a wide spectrum of biological activities. They have been associated with antitumor, antimicrobial, antidiabetic, anti-inflammatory, anticonvulsant, antiviral, antioxidant, antitubercular, antimalarial, and other pharmacological properties. This has encouraged the synthesis of novel therapeutic agents incorporating the benzothiazole ring system (Sharma et al., 2013).
CNS-Targeted Drugs
Benzothiazole analogs are also biologically active in the central nervous system (CNS). Some approved drugs containing a benzothiazole moiety are used in the treatment of various neurological disorders. New benzothiazole molecules are being evaluated for therapeutic drug candidates for the treatment of epilepsy and neurodegenerative diseases like Alzheimer's, Huntington's disease, and amyotrophic lateral sclerosis (Hroch et al., 2015).
Environmental Considerations
Benzothiazoles, derived from fungicides in tannery wastewater, show limited biodegradability and potential toxicity, raising concerns for aquatic environments. These compounds are not completely removable by biological wastewater treatment, highlighting the importance of understanding their environmental impact (Reemtsma et al., 1995).
Safety And Hazards
When handling “Benzothiazole, 2,2’-methylenebis-”, it is advised to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
properties
IUPAC Name |
2-(1,3-benzothiazol-2-ylmethyl)-1,3-benzothiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2S2/c1-3-7-12-10(5-1)16-14(18-12)9-15-17-11-6-2-4-8-13(11)19-15/h1-8H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRXNLCFJIKBZCA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)CC3=NC4=CC=CC=C4S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2062082 | |
Record name | Benzothiazole, 2,2'-methylenebis- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2062082 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzothiazole, 2,2'-methylenebis- | |
CAS RN |
1945-78-4 | |
Record name | 2,2′-Methylenebis[benzothiazole] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1945-78-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzothiazole, 2,2'-methylenebis- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001945784 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzothiazole, 2,2'-methylenebis- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzothiazole, 2,2'-methylenebis- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2062082 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2'-methylenedibenzothiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.132 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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